A Senior Application Scientist's Guide to Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate (CAS 78917-44-9): Synthesis, Characterization, and Applications
A Senior Application Scientist's Guide to Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate (CAS 78917-44-9): Synthesis, Characterization, and Applications
Abstract: This technical guide provides an in-depth exploration of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, a versatile heterocyclic building block. Addressed to researchers and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer expert insights into its synthesis, quality control, and strategic applications. We delve into the causality behind synthetic choices, present self-validating analytical protocols, and explore the compound's potential, grounded in the rich pharmacology of the benzofuran scaffold.
Introduction: The Strategic Value of the Benzofuran Ketoester
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate (CAS 78917-44-9) is a specialized chemical intermediate whose value is derived from its unique trifunctional architecture: a benzofuran nucleus, a ketone, and an ethyl ester. This arrangement of functional groups makes it an exceptionally versatile precursor in organic synthesis.[1]
The benzofuran moiety itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[2] These include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2] Derivatives of benzofuran have been developed into approved drugs for conditions ranging from cardiac arrhythmias (Amiodarone) to gout (Benzbromarone).[3]
Therefore, Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is not merely a reagent but a strategic entry point for accessing novel and complex benzofuran-containing molecules. Its β-ketoester functionality is primed for a wide range of chemical transformations, allowing chemists to elaborate the structure and explore new chemical space in drug discovery and advanced materials development.[1]
Physicochemical & Safety Profile
A clear understanding of the compound's properties and handling requirements is paramount for its effective and safe use in a laboratory setting.
Key Properties
All quantitative data has been consolidated into the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 78917-44-9 | [1] |
| Molecular Formula | C₁₃H₁₂O₄ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Synonyms | Ethyl 3-(benzo[b]furan-2-yl)-3-oxopropanoate | [1] |
| MDL Number | MFCD04114373 | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [1][4] |
GHS Hazard & Safety Information
This compound is classified as a potential irritant and harmful if ingested or inhaled. Adherence to standard laboratory safety protocols is mandatory.
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GHS Pictogram: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][5]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6] Keep away from strong oxidizing agents.[7]
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Recommended Synthesis Pathway: A Logic-Driven Approach
While multiple synthetic routes to benzofuran derivatives exist, a robust and logical pathway to Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate involves a two-stage process. We first construct the core benzofuran-2-carboxylate ester, which then undergoes a crossed Claisen condensation. This approach is chosen for its reliance on fundamental, high-yielding reactions and commercially available starting materials.
Stage 1: Synthesis of Ethyl Benzofuran-2-carboxylate
The initial step is the formation of the benzofuran ring system. A reliable method starts with salicylaldehyde and ethyl bromoacetate, proceeding via an O-alkylation followed by an intramolecular cyclization.[2]
Caption: Synthesis workflow for Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate.
Stage 2: Crossed Claisen Condensation
This is the key carbon-carbon bond-forming step to generate the β-ketoester. The mechanism involves the formation of an ester enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the Ethyl Benzofuran-2-carboxylate synthesized in Stage 1.[8]
Causality Behind Experimental Choices:
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Choice of Base (NaOEt): A strong, non-nucleophilic base is required to deprotonate the α-carbon of ethyl acetate to form the enolate.[7] Sodium ethoxide is ideal because any transesterification reaction with the ethyl ester starting materials results in no net change. Using a different alkoxide (e.g., methoxide) could lead to a mixture of methyl and ethyl ester products.
-
Stoichiometry: A full equivalent of base is used, not a catalytic amount. This is because the final β-ketoester product is more acidic than the starting esters. The base will deprotonate the product, forming a resonance-stabilized enolate. This final, irreversible deprotonation step drives the reaction equilibrium to completion, ensuring a high yield.[9]
-
Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Any water present will hydrolyze the base and the esters, significantly reducing the yield.
-
Acid Workup: The reaction mixture is quenched with a dilute acid. This serves to neutralize the remaining base and, crucially, to protonate the enolate of the β-ketoester product, yielding the final neutral compound.[7]
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Addition: Add a solution of Ethyl Benzofuran-2-carboxylate (1.0 eq) and ethyl acetate (1.2 eq) in anhydrous ethanol dropwise to the stirred base solution at room temperature.
-
Reaction: After the addition is complete, gently heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to 0°C in an ice bath. Slowly quench the reaction by adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Applications in Research & Development
The utility of this compound stems from its role as a versatile synthetic platform.
Caption: Application pathways from the core ketoester intermediate.
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Pharmaceutical Intermediates: The 1,3-dicarbonyl system is a classic precursor for synthesizing a variety of five- and six-membered heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with urea or guanidine derivatives can produce pyrimidines. These heterocyclic cores are ubiquitous in modern pharmaceuticals.
-
Anticancer & Kinase Inhibitors: The broader benzofuran scaffold is known to be a potent inhibitor of various protein kinases, such as CDK2, GSK-3β, and Src kinase.[1] This ketoester provides a direct handle for synthesizing libraries of novel benzofuran derivatives to screen for potent and selective kinase inhibitors for oncology applications.
-
Antioxidant and Anti-inflammatory Research: Some benzofuran compounds exhibit antioxidant and anti-inflammatory effects.[10] This intermediate can be used to create derivatives for studying structure-activity relationships in these therapeutic areas.
-
Materials Science: The aromatic and polar nature of the molecule allows for its use as an additive or monomer in the development of advanced polymers, potentially enhancing thermal stability or mechanical properties.[1]
Quality Control & Analytical Methodology
Ensuring the identity and purity of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is critical for the reproducibility of downstream experiments. A multi-technique approach is essential for a self-validating quality control system.
Step-by-Step QC Protocol
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound.
-
Method: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Validation: A pure sample should exhibit a single major peak (>95% by area). The retention time serves as a reliable identifier for a specific, validated method.
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure by identifying all non-exchangeable protons.
-
Expected Signals:
-
Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂).
-
Methylene Group (CH₂): A singlet around 4.0 ppm, positioned between the two carbonyl groups.
-
Benzofuran Protons: A complex multiplet pattern in the aromatic region (7.2-7.8 ppm).
-
-
Causality: The specific chemical shifts and splitting patterns are dictated by the electronic environment of each proton, providing a unique fingerprint of the molecule's structure.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) is typically used.
-
Validation: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 233.07 or the sodium adduct [M+Na]⁺ at m/z 255.05, confirming the molecular formula C₁₃H₁₂O₄. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.
-
Future Perspectives
The true potential of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate lies in its capacity as a launchpad for innovation. Future research directions could include:
-
Fragment-Based Drug Discovery: Utilizing the benzofuran ketoester as a core fragment for building libraries aimed at novel biological targets.
-
Asymmetric Synthesis: Developing catalytic asymmetric methods to modify the methylene group, introducing chirality and creating stereochemically complex drug candidates.
-
Bio-conjugation: Functionalizing the molecule for attachment to biomolecules, creating targeted probes or therapeutic agents.
-
Organic Electronics: Exploring derivatives for applications in organic light-emitting diodes (OLEDs) or sensors, leveraging the electronic properties of the benzofuran system.
This compound, while a simple intermediate, represents a gateway to complex and high-value chemical entities. Its thoughtful application, guided by the principles outlined in this guide, will undoubtedly contribute to future discoveries in medicine and materials science.
References
- Patel, V. R., et al. (2018). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Saudi Chemical Society.
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Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. Available at: [Link]
- Jadhav, S. B., & Pande, J. V. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmaceutical Sciences and Research.
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Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]
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Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Perez, J., et al. (2011). Use of Blue Agar CAS Assay for Siderophore Detection.
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Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
- CymitQuimica. (2022).
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran.
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PubChem. (n.d.). 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(fur-2-yl)-3-oxopropanoate. Retrieved from [Link]
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